molecular formula C10H19Cl2N3O2 B13494253 rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride

rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride

Cat. No.: B13494253
M. Wt: 284.18 g/mol
InChI Key: IZMLYSJIWFBQGM-NKRBYZSKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

rac-(2R,3S)-2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride is a chiral amine derivative featuring a pyrazole-substituted oxolane (tetrahydrofuran) core. The compound’s stereochemistry (rac-2R,3S) and the 2-methoxyethyl substituent on the pyrazole ring distinguish it from related analogs.

Properties

Molecular Formula

C10H19Cl2N3O2

Molecular Weight

284.18 g/mol

IUPAC Name

(2S,3R)-2-[1-(2-methoxyethyl)pyrazol-4-yl]oxolan-3-amine;dihydrochloride

InChI

InChI=1S/C10H17N3O2.2ClH/c1-14-5-3-13-7-8(6-12-13)10-9(11)2-4-15-10;;/h6-7,9-10H,2-5,11H2,1H3;2*1H/t9-,10+;;/m1../s1

InChI Key

IZMLYSJIWFBQGM-NKRBYZSKSA-N

Isomeric SMILES

COCCN1C=C(C=N1)[C@H]2[C@@H](CCO2)N.Cl.Cl

Canonical SMILES

COCCN1C=C(C=N1)C2C(CCO2)N.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:

  • Formation of the oxolane ring through cyclization reactions.
  • Introduction of the pyrazole moiety via condensation reactions.
  • Functionalization of the oxolane ring with the amine group.
  • Final conversion to the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are often used.

    Substitution: Reagents like halogens, acids, and bases are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. It could be studied for its interactions with biological targets such as enzymes, receptors, or nucleic acids.

Medicine

In medicinal chemistry, “this compound” may be explored for its therapeutic potential. It could be evaluated for its efficacy and safety as a drug candidate for various diseases.

Industry

In industry, this compound may find applications in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of “rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride” would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The target compound is part of a broader class of pyrazole-oxolane dihydrochloride derivatives. Key structural analogs include:

Compound Substituent on Pyrazole Molecular Formula Molecular Weight CAS No. Key References
rac-(2R,3S)-2-[1-(2-Methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride (Target) 2-Methoxyethyl Likely C₁₀H₁₉Cl₂N₃O₂ ~280.2 (estimated) Not explicitly provided -
rac-(2R,3S)-2-(1,5-Dimethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans 1,5-Dimethyl C₉H₁₇Cl₂N₃O 254.16 2044705-53-3
rac-(2R,3S)-2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-amine dihydrochloride, trans 1-Ethyl C₉H₁₇Cl₂N₃O 254.16 2059908-61-9
rac-(2R,3S)-2-[1-(Cyclopropylmethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride Cyclopropylmethyl C₁₂H₂₀Cl₂N₃O 293.21 1969287-62-4
rac-(2R,3S)-2-[1-(Propan-2-yl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride, trans Isopropyl C₁₀H₁₉Cl₂N₃O 268.18 1955547-23-5

Structural Insights :

  • Substituent Hydrophilicity : The 2-methoxyethyl group in the target compound introduces enhanced hydrophilicity compared to alkyl (ethyl, isopropyl) or aromatic substituents. This may improve aqueous solubility and bioavailability .
  • Steric Effects : Bulkier groups like cyclopropylmethyl or isopropyl may hinder binding to flat enzymatic pockets, whereas smaller substituents (methyl, ethyl) favor compact interactions .

Physicochemical Properties

Property Target Compound (2-Methoxyethyl) 1,5-Dimethyl Analog 1-Ethyl Analog Cyclopropylmethyl Analog
Molecular Weight ~280.2 254.16 254.16 293.21
Polar Surface Area Higher (due to methoxy group) Moderate Moderate Moderate
LogP (Estimated) ~0.5–1.2 ~1.0–1.5 ~1.2–1.8 ~1.8–2.5

Key Observations :

  • The dihydrochloride salt form enhances stability and solubility across all analogs .

Target Compound’s Unique Advantages :

  • The 2-methoxyethyl group’s ether linkage may confer metabolic stability (resistance to oxidative degradation) compared to alkyl chains .
  • Potential for hydrogen bonding with biological targets via the methoxy oxygen, enhancing binding specificity.

Biological Activity

Chemical Structure and Properties

Rac-(2R,3S)-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]oxolan-3-amine dihydrochloride is a synthetic compound classified as an oxolane derivative. Its molecular formula is C10H19Cl2N3O2C_{10}H_{19}Cl_2N_3O_2, with a molecular weight of approximately 284.18 g/mol. The compound features a unique structure that includes an oxolane ring, a pyrazole moiety, and an amine group, which contribute to its potential biological activity and therapeutic applications.

The biological activity of this compound is primarily attributed to its interactions with various biological targets, including enzymes and receptors. These interactions may modulate signaling pathways relevant to disease processes, potentially leading to therapeutic effects. However, specific mechanisms of action are still under investigation.

Research Findings

Recent studies have highlighted the compound's potential in various biological assays:

  • Insecticidal Activity : Preliminary bioassays indicated that derivatives of pyrazole compounds exhibit significant insecticidal activity against pests such as Mythimna separate and Helicoverpa armigera. For example, a related compound demonstrated a lethal activity rate of 70% at a concentration of 500 mg/L against Mythimna separate .
  • Fungicidal Activity : The compound has also shown promise in antifungal applications. In one study, certain derivatives exhibited inhibition rates ranging from 55.6% to 77.8% against Pyricularia oryae, suggesting potential for agricultural applications .

Comparative Biological Activity

To better understand the efficacy of this compound in comparison to other compounds, the following table summarizes the biological activities of several related compounds:

CompoundInsecticidal Activity (%)Fungicidal Activity (Inhibition Rate %)
This compoundTBDTBD
Compound 14h70% (against Mythimna separate)77.8% (against Pyricularia oryae)
Compound 14eTBD55.6% (against Pyricularia oryae)

Case Studies

A notable case study involved the synthesis and evaluation of several pyrazole-linked compounds for their biological activity. These compounds were tested for insecticidal and fungicidal properties, revealing that modifications in the chemical structure significantly influenced their efficacy. For instance, the introduction of different functional groups enhanced the insecticidal properties while maintaining low toxicity levels .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.